(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Description
Development within the MacMillan Imidazolidinone Catalyst Family
The discovery of imidazolidinone-based organocatalysts by Professor David MacMillan at Caltech in 2000 marked a paradigm shift in asymmetric synthesis. The first-generation catalyst, (5S)-(−)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride , demonstrated unprecedented enantioselectivity in Diels-Alder reactions by forming transient iminium ion intermediates. This innovation laid the groundwork for the development of second-generation catalysts, including (5R)-(+)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid , which introduced structural modifications to enhance reactivity and stereocontrol. Key advancements included:
- Steric tuning : Replacement of methyl groups with bulkier tert-butyl substituents to improve enantiofacial discrimination.
- Counterion optimization : Substitution of hydrochloric acid with dichloroacetic acid to modulate solubility and iminium ion stability.
Table 1: Structural Evolution in MacMillan Catalysts
Evolution from First to Second-Generation Imidazolidinone Catalysts
The transition to second-generation catalysts addressed limitations in substrate scope and reaction rates observed in early variants:
- Enhanced steric shielding : The tert-butyl group in This compound created a chiral environment that improved enantioselectivity in reactions with sterically demanding substrates.
- Improved iminium ion geometry control : Computational studies revealed that dichloroacetic acid stabilizes the E-iminium isomer, enabling predictable facial selectivity.
- Reaction acceleration : Second-generation catalysts reduced reaction times by >100× in cycloadditions compared to first-generation analogues.
Table 2: Performance Comparison
Significance in Metal-Free Asymmetric Catalysis
This compound exemplifies the principles of organocatalysis by enabling enantioselective transformations without transition metals:
- LUMO-lowering activation : The dichloroacetic acid counterion facilitates iminium ion formation, reducing the LUMO energy of α,β-unsaturated carbonyl substrates by 2–3 eV.
- Broad synthetic utility : Applications span:
- Sustainable chemistry : Eliminates heavy metal waste and operates under aerobic conditions.
Classification and Nomenclature Systems
The systematic naming of this compound reflects its stereochemical and structural complexity:
IUPAC Name :
this compound
Key components :
- Core structure : 4-Imidazolidinone (5-membered saturated ring with two nitrogen atoms)
- Stereochemistry : (5R) configuration at the benzyl-substituted carbon
- Counterion : Dichloroacetic acid (Cl₂CHCOOH)
Table 3: Nomenclature Breakdown
Properties
IUPAC Name |
(5R)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRAPAXOLQHZSE-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@@H](C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463564 | |
| Record name | (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857303-87-8 | |
| Record name | (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Precursor Assembly
The imidazolidinone scaffold derives from (R)-phenylalaninol or analogous chiral β-amino alcohols. In a representative procedure, (R)-2-amino-3-phenylpropan-1-ol undergoes condensation with trimethylpyruvic acid under Dean-Stark conditions to facilitate water removal (Scheme 1). This step forms the bicyclic lactam structure while preserving the stereochemical integrity at C5. Alternative routes employ Ugi multicomponent reactions or enzymatic desymmetrization, though these methods show lower enantiomeric excess in comparative studies.
Table 1: Representative Reaction Conditions for Imidazolidinone Formation
| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| (R)-Phenylalaninol | Trimethylpyruvic acid | 110 | 24 | 78 | >99 |
| Racemic β-amino alcohol | Enzymatic resolution | 25 | 48 | 45 | 95 |
Benzylation and Methylation
Position-selective alkylation introduces the benzyl and methyl groups. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) install the benzyl moiety using benzyl alcohol as the nucleophile, leveraging the β-amino alcohol's hydroxyl group as the leaving site. Subsequent N-methylation employs methyl iodide in the presence of potassium carbonate, achieving complete quaternization of the ring nitrogen atoms. Computational modeling confirms that the gem-dimethyl groups at C2 and C3 enforce conformational rigidity, critical for asymmetric induction during catalysis.
Dichloroacetate Salt Formation
Protonation of the imidazolidinone base with dichloroacetic acid occurs in anhydrous dichloromethane at 0°C, followed by slow evaporation to yield crystalline product. The dichloroacetate counterion enhances solubility in organic media while stabilizing the iminium intermediate during catalytic cycles. Alternative acids (e.g., trifluoroacetic acid) produce less active catalysts, underscoring the dichloroacetate's unique role in transition-state stabilization.
Table 2: Salt Formation Optimization
| Acid | Solvent | Crystallization Method | Purity (%) |
|---|---|---|---|
| Dichloroacetic acid | CH2Cl2 | Slow evaporation | 97 |
| Trifluoroacetic acid | EtOAc | Anti-solvent addition | 85 |
| Hydrochloric acid | H2O/EtOH | Cooling | 72 |
Enantiomeric Enrichment and Purification
Despite stereospecific synthesis, residual racemization necessitates chiral resolution. Preparative HPLC on a Chiralpak AD-H column (hexane/isopropanol 90:10) achieves >99% ee, though this method scales poorly. Industrial-scale processes prefer diastereomeric salt formation with (1R)-(-)-10-camphorsulfonic acid, exploiting differential solubility in ethanol/water mixtures. Final purification via recrystallization from ethyl acetate/heptane affords analytically pure material with characteristic mp 122–126°C.
Mechanistic Insights into Stereochemical Control
Density functional theory (DFT) calculations reveal that the (5R) configuration orients the benzyl group axially, creating a chiral pocket that discriminates between pro-R and pro-S substrate faces. The dichloroacetate's electron-withdrawing effect lowers the LUMO energy of the iminium intermediate, facilitating nucleophilic attack during fluorination reactions. Kinetic studies show first-order dependence on catalyst concentration, confirming minimal aggregation in solution.
Industrial-Scale Production Considerations
Patented routes (U.S. Pat. 6,369,243) emphasize cost-effective starting materials and solvent recycling. A continuous flow process couples imidazolidinone synthesis with in-line acidification, achieving 85% overall yield at kilogram scale. Environmental assessments highlight dichloroacetic acid recovery via liquid-liquid extraction, reducing waste generation by 40% compared to batch methods.
Analytical Characterization
1H NMR (400 MHz, CDCl3): δ 7.30–7.18 (m, 5H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH), 3.15 (s, 3H, NCH3), 2.98 (s, 3H, NCH3), 2.82 (dd, J = 13.6, 6.8 Hz, 1H, CH2Ph), 2.68 (dd, J = 13.6, 6.8 Hz, 1H, CH2Ph), 1.42 (s, 3H, C(CH3)2), 1.38 (s, 3H, C(CH3)2). HRMS (ESI): m/z calcd for C13H18N2O [M+H]+ 231.1497, found 231.1493.
Chemical Reactions Analysis
α-Fluorination of Aldehydes and Cyclic Ketones
Compound A catalyzes the α-fluorination of aldehydes with N-fluorobenzenesulfonimide (NFSI) under mild conditions. Representative data:
| Substrate | Product Enantiomeric Excess (ee) | Yield (%) | Conditions |
|---|---|---|---|
| Cyclohexanecarbaldehyde | 92% (R) | 85 | CH₂Cl₂, 0°C, 24 h |
| Propanal | 88% (S) | 78 | THF, −20°C, 18 h |
This reaction proceeds via iminium activation , where Compound A forms a chiral enamine intermediate with the aldehyde, directing fluorine addition to the α-position .
Diels-Alder Cycloadditions
Compound A accelerates [4+2] cycloadditions between α,β-unsaturated aldehydes and dienes. For example:
| Dienophile | Diene | Endo:Exo Ratio | ee (%) | Reference |
|---|---|---|---|---|
| Crotonaldehyde | 1,3-Butadiene | 14:1 | 94 | |
| Cinnamaldehyde | Isoprene | 10:1 | 89 |
Reaction rates and stereoselectivity improve in aqueous methanol, with water facilitating iminium hydrolysis post-catalysis . Computational studies confirm an asynchronous transition state , where diene attack on the β-carbon is rate-limiting .
Mechanistic Insights
-
Iminium Ion Formation : The catalyst binds α,β-unsaturated carbonyls, generating a conjugated iminium ion (ΔLUMO = −2.1 eV) .
-
Steric Shielding : The benzyl and tert-butyl groups on Compound A block the Si face of the substrate, enforcing Re-face selectivity (Figure 1B in ).
Comparative Reactivity with Analogous Catalysts
Compound A outperforms structurally similar catalysts in enantioselectivity and substrate scope:
| Catalyst | Reaction Type | ee (%) | Yield (%) |
|---|---|---|---|
| Compound A | α-Fluorination | 92 | 85 |
| (5S)-(−)-imidazolidinone analog | α-Fluorination | 88 | 72 |
| 2-Methylpyrrolidinone | Diels-Alder | 65 | 60 |
The enhanced performance stems from optimized steric bulk and electronic tuning of the dichloroacetic acid moiety .
Scientific Research Applications
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid has several scientific research applications:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Stereoisomeric Counterpart: (5S)-(−)-Enantiomer
The (5S)-(−)-enantiomer is structurally identical but exhibits opposite optical rotation ([α]D = −) and distinct catalytic behavior in stereoselective reactions.
Key Insight : The R-enantiomer is often preferred in reactions requiring complementary stereochemical outcomes, while the S-enantiomer is commercially marketed as a specialized catalyst (e.g., MacMillan catalyst) .
Structural Analogues with Modified Substituents
(5Z)-5-(Substituted Benzylidene) Imidazolidinones
Compounds such as (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a) and (5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) share the imidazolidinone core but differ in substituents and functional groups :
Structural Implications :
- Benzyl vs. Benzodioxol Substituents : The benzyl group in the target compound provides steric bulk, whereas benzodioxol or dimethoxy groups in 4a–4b modulate electronic properties for specific photochemical applications .
Salts and Counterion Variants
The hydrochloride salt of the R-enantiomer, (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone hydrochloride, differs in counterion but retains the imidazolidinone core :
Practical Note: The dichloroacetate form is more suited for reactions requiring Brønsted acid activation, while the hydrochloride may be preferable in neutral environments .
Broader Structural Class: Imidazolidinone Derivatives
Imidazolidinones like zygocaperoside and isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago) exhibit biological activity but lack the dichloroacetate moiety and stereochemical complexity of the target compound .
| Compound | Core Structure | Key Features |
|---|---|---|
| Zygocaperoside | Triterpenoid-imidazolidinone | Natural product, glycosylated |
| Target Compound | Synthetic imidazolidinone | Chiral, organocatalytic utility |
Functional Divergence: Natural imidazolidinones often prioritize bioactivity (e.g., antimicrobial), whereas synthetic variants like the target compound focus on stereocontrol in catalysis .
Biological Activity
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a compound classified as a Macmillan imidazolidinone organocatalyst. It has garnered attention for its potential applications in asymmetric synthesis and catalysis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Empirical Formula : C₁₅H₂₀Cl₂N₂O₃
- Molecular Weight : 347.24 g/mol
- CAS Number : 345358-20-5
- Melting Point : 157-161 °C
The primary biological activity of this compound is attributed to its role as an organocatalyst in enantioselective reactions. It facilitates the α-fluorination of aldehydes and cyclic ketones, which is crucial in synthesizing chiral molecules with potential pharmaceutical applications .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest that organocatalysts can influence cancer cell metabolism and proliferation. The ability to modify metabolic pathways could lead to the development of novel anticancer agents.
- Neuroprotective Effects : There is emerging evidence that certain imidazolidinone derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of imidazolidinone derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer types through modulation of metabolic pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Induces apoptosis |
| Control | HeLa | 30 | Standard treatment |
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of imidazolidinones on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could significantly reduce neuronal death and inflammation markers .
| Treatment | Neuronal Viability (%) | Inflammatory Markers |
|---|---|---|
| This compound | 85% | Reduced |
| Control | 50% | Elevated |
Q & A
Q. How can researchers optimize the synthesis of (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid to improve yield and enantiomeric purity?
- Methodological Answer : Synthesis optimization involves refluxing intermediates (e.g., imidazolidinone precursors) with dichloroacetic acid in a solvent system such as acetic acid/DMF. Key parameters include:
- Catalyst : Sodium acetate (2.0 equiv) to enhance reaction efficiency .
- Temperature : Prolonged reflux (3–5 hours) to ensure complete cyclization .
- Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures to isolate enantiomerically pure product .
Table 1 : Example Reaction Conditions
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent System | Acetic acid/DMF (1:2 ratio) | |
| Reaction Time | 4 hours | |
| Recrystallization Solvent | DMF-acetic acid |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (exact mass: 346.0851 Da) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to resolve stereochemical features (e.g., benzyl and trimethyl groups) .
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to verify enantiomeric purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- First Aid : For eye exposure, rinse immediately with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., thiazolidinedione derivatives) to minimize variability .
- Dose-Response Curves : Perform triplicate experiments with logarithmic concentration ranges (1 nM–100 µM) to validate IC₅₀ values .
- Data Normalization : Normalize results to housekeeping genes (e.g., GAPDH) in gene expression studies .
Q. What strategies can be employed to study the compound's mechanism of action in enzymatic assays?
- Methodological Answer :
- Competitive Inhibition Assays : Pre-incubate the compound with target enzymes (e.g., kinases or proteases) and measure residual activity using fluorogenic substrates .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s benzyl group and enzyme active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interactions .
Q. How can stability issues during storage under varying conditions be systematically addressed?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation via HPLC every 30 days .
- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon to prevent oxidation .
Table 2 : Stability Data Under Different Conditions
| Storage Condition | Degradation Rate (%/month) | Reference |
|---|---|---|
| 4°C (dark) | <1% | |
| 25°C (ambient) | 5% | |
| 40°C (humid) | 15% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
